Cas no 36788-39-3 (3,6,8,11-Tetraoxa-7-phosphatridecane-1,13-diol,7-[2-(2-hydroxymethylethoxy)methylethoxy]tetramethyl-)
![3,6,8,11-Tetraoxa-7-phosphatridecane-1,13-diol,7-[2-(2-hydroxymethylethoxy)methylethoxy]tetramethyl- structure](https://de.kuujia.com/scimg/cas/36788-39-3x500.png)
36788-39-3 structure
Produktname:3,6,8,11-Tetraoxa-7-phosphatridecane-1,13-diol,7-[2-(2-hydroxymethylethoxy)methylethoxy]tetramethyl-
3,6,8,11-Tetraoxa-7-phosphatridecane-1,13-diol,7-[2-(2-hydroxymethylethoxy)methylethoxy]tetramethyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,6,8,11-Tetraoxa-7-phosphatridecane-1,13-diol,7-[2-(2-hydroxymethylethoxy)methylethoxy]tetramethyl-
- 1-propanol, 1-[1-[(dihydroxyphosphino)oxy]propoxy]-, ion(2-)
- 2-[(3-hydroxy-2,3-dimethylbutan-2-yl)oxy]ethyl 2-(2-hydroxyethoxy)ethyl 1-(3-hydroxypropoxy)propan-2-yl phosphite
- 3,6,8,11-Tetraoxa-7-phosphatridecane-1,13-diol, 7-(2-(2-hydroxymethylethoxy)methylethoxy)tetramethyl-
- 7-(2-(2-Hydroxymethylethoxy)methylethoxy)tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol
- Tris(dipropylene glycol) phosphite
- 6,8,11-Tetraoxa-7-phosphatridecane-1,13-diol, 7-[2-(2-hydroxymethylethoxy)methylethoxy] tetramethyl-3
- CS 22
- CS 22 (antioxidant)
- Dipropylene glycol phosphite (3:1)
- Niax CS 22
- Tris(dipropylene glycol) phosphonate
- Weston 430
- SCHEMBL9246730
- 7-[2-(2-Hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol
- 36788-39-3
- 2-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyethyl 2-(2-hydroxyethoxy)ethyl 1-(3-hydroxypropoxy)propan-2-yl phosphite
- EC 253-211-7
- NS00004423
- DTXSID80949125
- EINECS 253-211-7
- 26259-91-6
-
- Inchi: 1S\/C18H39O9P\/c1-16(15-23-9-6-7-19)27-28(25-13-11-22-10-8-20)26-14-12-24-18(4,5)17(2,3)21\/h16,19-21H,6-15H2,1-5H3
- InChI-Schlüssel: UWZDFCRDAZFRFU-UHFFFAOYSA-N
- Lächelt: OCCOCCOP(OCCOC(C(O)(C)C)(C)C)OC(COCCCO)C
Berechnete Eigenschaften
- Genaue Masse: 430.23327
- Monoisotopenmasse: 430.23316982g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 19
- Komplexität: 369
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 116Ų
- XLogP3: -0.4
Experimentelle Eigenschaften
- Dichte: 1.097 g/cm3 (25 ºC)
- Brechungsindex: 1.461 (589.3 nm 25 ºC)
- PSA: 116.07
3,6,8,11-Tetraoxa-7-phosphatridecane-1,13-diol,7-[2-(2-hydroxymethylethoxy)methylethoxy]tetramethyl- Verwandte Literatur
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
36788-39-3 (3,6,8,11-Tetraoxa-7-phosphatridecane-1,13-diol,7-[2-(2-hydroxymethylethoxy)methylethoxy]tetramethyl-) Verwandte Produkte
- 2680533-33-7(5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride)
- 638140-93-9(1-(2-methylphenyl)methyl-1H-1,3-benzodiazole-2-carbaldehyde)
- 2580187-92-2(Methyl 4,5-dihydroxypiperidine-3-carboxylate)
- 1805347-73-2(2-Amino-6-(difluoromethyl)-3-methylpyridine-5-methanol)
- 2137911-39-6(2H-Thiopyran-4-carboxamide, 4-(aminomethyl)tetrahydro-, 1,1-dioxide)
- 2229121-90-6(1-(3-chloro-2,4-difluorophenyl)cyclopropylmethanol)
- 1260886-33-6(3-(2-methylprop-2-en-1-yl)piperidine)
- 6130-75-2(1,2,4-Trichloro-5-methoxybenzene)
- 112475-86-2(3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione)
- 1061323-61-2((2E)-N-benzyl-3-(thiophen-2-yl)prop-2-enamide)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:36788-39-3)7-[2-(2-hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung